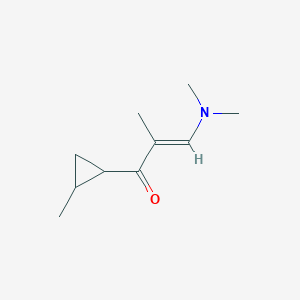

3-(Dimethylamino)-2-methyl-1-(2-methylcyclopropyl)prop-2-en-1-one

Description

Properties

Molecular Formula |

C10H17NO |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

(E)-3-(dimethylamino)-2-methyl-1-(2-methylcyclopropyl)prop-2-en-1-one |

InChI |

InChI=1S/C10H17NO/c1-7-5-9(7)10(12)8(2)6-11(3)4/h6-7,9H,5H2,1-4H3/b8-6+ |

InChI Key |

QLZWTPCJKUSHTL-SOFGYWHQSA-N |

Isomeric SMILES |

CC1CC1C(=O)/C(=C/N(C)C)/C |

Canonical SMILES |

CC1CC1C(=O)C(=CN(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-methyl-1-(2-methylcyclopropyl)prop-2-en-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylcyclopropyl ketone with dimethylamine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-methyl-1-(2-methylcyclopropyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Dimethylamino)-2-methyl-1-(2-methylcyclopropyl)prop-2-en-1-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-methyl-1-(2-methylcyclopropyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropyl group can influence the compound’s conformational stability and reactivity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and its analogs:

Key Structural and Functional Insights

Cyclopropane vs. Compound 16 (with a 2-phenylcyclopropyl group) exhibits a higher molecular weight (289.37 vs. 153.22) and is synthesized as a chiral intermediate, suggesting utility in asymmetric catalysis or enantioselective drug synthesis .

Bioactive Derivatives: The indole-containing analog demonstrates the importance of heteroaromatic substituents in drug development, specifically as a precursor to osimertinib (a tyrosine kinase inhibitor).

Synthetic Efficiency: Yields for analogs vary significantly: Compound 16 achieves 87% via a one-step reaction , while the indole derivative requires multi-step optimization . The target compound’s synthesis remains unreported, suggesting opportunities for methodological innovation.

Physicochemical Properties :

- The 4-fluorophenyl derivative likely exhibits higher polarity (due to the fluorine atom) compared to the target compound, influencing solubility and pharmacokinetic profiles.

Research Findings and Implications

- Cyclopropane Derivatives : The strained cyclopropane ring in the target compound may improve binding affinity in drug-receptor interactions, a feature exploited in bioactive molecules like rilpivirine (an HIV inhibitor) .

- Thermal Stability: Cyclopropane-containing enones (e.g., Compound 16) are reported to decompose at elevated temperatures, necessitating careful handling during synthesis .

- Radiolabeling Potential: Analogous enones conjugated with DTPA (as in ) demonstrate compatibility with technetium-99m, suggesting the target compound could be adapted for diagnostic imaging if functionalized appropriately.

Q & A

Q. How can structural analogs of this compound be prioritized for high-throughput screening in drug discovery?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models trained on descriptors like topological polar surface area (TPSA) and molecular weight rank analogs. Virtual screening libraries (e.g., ZINC15) filter for analogs with >80% similarity (Tanimoto coefficient) using RDKit .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.